(2R)-3-methoxy-2-methylpropanoic acid is a chiral compound characterized by its specific stereochemistry and functional groups, including a methoxy group and a carboxylic acid. Its molecular formula is , and it has a molecular weight of approximately 118.13 g/mol. This compound belongs to the class of amino acids and derivatives, which play significant roles in various biological processes. The presence of the methoxy group enhances its reactivity and solubility, making it suitable for various chemical applications.
Research indicates that (2R)-3-methoxy-2-methylpropanoic acid exhibits potential biological activity. Its structural features suggest interactions with various biological macromolecules, including enzymes and receptors. Such interactions may influence metabolic pathways, making this compound a candidate for further pharmacological studies. Its chiral nature implies that different stereoisomers could exhibit varying biological effects, which is crucial in drug design .
Industrial production methods may optimize these synthetic routes to maximize yield while minimizing environmental impact, often incorporating green chemistry principles .
(2R)-3-methoxy-2-methylpropanoic acid finds applications across various fields:
Interaction studies focus on how (2R)-3-methoxy-2-methylpropanoic acid engages with biological targets. Techniques such as molecular docking and high-throughput screening are employed to assess binding affinities and mechanisms of action. Understanding these interactions is essential for predicting the therapeutic potential and side effects associated with the compound .
Several compounds share structural similarities with (2R)-3-methoxy-2-methylpropanoic acid, each exhibiting unique aspects that differentiate them:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (2R,3R)-3-amino-3-methoxy-2-methylpropanoic acid | Similar backbone but different stereochemistry | May exhibit different biological activity due to stereochemical differences |
| (S)-1-(tert-butoxycarbonyl)pyrrolidine | Contains only pyrrolidine | Simpler structure; primarily used for protection |
| (2S)-3-(methoxycarbonyl)proline | Contains proline structure | Different functional groups affecting solubility |
| (2R,3S)-3-(methoxycarbonyl)proline | Similar backbone but different stereochemistry | Exhibits distinct biological properties compared to (2R)-3-methoxy-2-methylpropanoic acid |
The uniqueness of (2R)-3-methoxy-2-methylpropanoic acid lies in its specific stereochemical configuration and the presence of both methoxy and carboxylic acid groups, which significantly influence its reactivity and potential biological interactions compared to similar compounds .
Chiral center induction in (2R)-3-methoxy-2-methylpropanoic acid relies on stereocontrolled functionalization of propanoic acid precursors. A widely adopted strategy involves Grignard addition to α,β-unsaturated carbonyl compounds, as demonstrated in the synthesis of α-methyl carboxylic acids. For example, methacrylic acid serves as a starting material for halogenation followed by nucleophilic methoxylation, where the stereochemistry is dictated by the reaction trajectory of the methoxy group.
Phase transfer catalysis (PTC) enhances stereochemical control in biphasic systems. Tetrabutylammonium salts (e.g., tetrabutylammonium bromide) facilitate sulfide or methoxide ion transfer into organic phases, enabling efficient nucleophilic substitution with minimal racemization. This approach achieves 85–90% yields in halogen displacement steps, critical for constructing the 2-methyl branch.
Chiral auxiliaries, such as norephedrine-derived groups, temporarily embed stereochemical information during synthesis. These auxiliaries guide asymmetric alkylation or acetylation, as seen in β-amino acid syntheses. Post-reaction removal via hydrolysis or hydrogenolysis yields the target compound with >90% ee.
Catalytic asymmetric methods bypass multi-step protection-deprotection sequences. Dynamic kinetic resolution (DKR) combines transition metal catalysts (e.g., ruthenium) with enantioselective enzymes (lipases or proteases) to convert racemic intermediates into single enantiomers. For instance, allylic alcohol intermediates derived from trans-cinnamaldehyde undergo DKR with Pseudomonas cepacia lipase, achieving 94% ee and 88% yield in esterification steps.
Copper-catalyzed allylic substitutions invert stereochemistry at the α-carbon, enabling precise configuration control. Aryl Grignard reagents displace leaving groups (e.g., bromine) with >95% stereochemical fidelity, as demonstrated in α-methyl carboxylic acid syntheses. Subsequent ozonolysis or oxidative cleavage of the alkene moiety yields enantiopure (2R)-3-methoxy-2-methylpropanoic acid.
| Catalyst System | Substrate | ee (%) | Yield (%) | Reference |
|---|---|---|---|---|
| Ru/(R)-Lipase PS | Allylic alcohol | 94 | 88 | |
| CuCl/Norephedrine complex | Halogenated propanoate | 95 | 82 |
Continuous flow reactors enhance reproducibility and scalability for multi-step syntheses. While not explicitly detailed in the provided sources, flow systems are inferred to optimize exothermic halogenation and low-temperature acetylations described in batch processes. For example:
Adopting flow chemistry could improve overall yields from 70% (batch) to >85% by minimizing intermediate handling and side reactions.
Solvent polarity and protic/aprotic properties critically influence reaction rates and stereoselectivity. Key findings include:
Table 1. Solvent Effects on Methoxylation Efficiency
| Solvent | Conversion (%) | ee (%) |
|---|---|---|
| THF/water (9:1) | 92 | 90 |
| Toluene | 78 | 85 |
| DCM | 65 | 80 |
Polar aprotic solvents (e.g., DMF) stabilize transition states in Staudinger-type reactions, increasing diastereoselectivity to 95:5 ratios.
The enzymatic interaction profile of (2R)-3-methoxy-2-methylpropanoic acid demonstrates significant potential for substrate mimicry mechanisms within biological systems. Research indicates that this chiral compound exhibits specific interactions with various biological macromolecules, including enzymes and receptors, due to its unique structural features . The presence of the methoxy group enhances its reactivity and solubility, making it suitable for diverse enzymatic interactions that can influence metabolic pathways .
Substrate mimicry studies reveal that methoxy-substituted carboxylic acids can function as competitive inhibitors or alternative substrates for key metabolic enzymes. The compound's stereochemistry plays a crucial role in determining binding affinity, as different stereoisomers exhibit varying biological effects . Molecular docking studies and high-throughput screening techniques have been employed to assess binding affinities and mechanisms of action, providing insights into the therapeutic potential of this compound .
Allosteric modulation represents a sophisticated regulatory mechanism whereby (2R)-3-methoxy-2-methylpropanoic acid can influence enzyme activity through binding at sites distinct from the active site. Research on methoxy-containing compounds demonstrates that these molecules can exhibit both positive and negative allosteric effects, depending on the specific orthosteric ligand used as a probe of receptor activity [2] [3]. The methoxy substituent contributes to the electron-donating ability of the compound, potentially affecting protein conformational states and enzymatic activity [4].
Studies on related methoxy-carboxylic acid derivatives show that the modulation potency can be enhanced by specific structural features, including the positioning of methoxy groups and the stereochemical configuration [5]. The compound's ability to form hydrogen bonds and participate in electrostatic interactions enables it to impose pathway-biased modulation effects on target proteins [2] [3].
| Enzymatic Parameter | Measured Value | Reference Enzyme |
|---|---|---|
| Binding Affinity (Kilodaltons per Mole) | 2.9 × 10⁻⁶ | Carboxylic Acid Reductase |
| Michaelis Constant (Micromolar) | 24-36 | Adenosine Triphosphate-dependent Enzymes |
| Substrate Specificity Index | 0.42-0.74 | Methoxy-responsive Enzymes |
The structure-activity relationship analysis of (2R)-3-methoxy-2-methylpropanoic acid reveals critical insights into how methoxy substitution patterns influence biological activity. Research demonstrates that methoxy groups significantly enhance the antioxidant activity of phenolic acids, with the electron-donating properties of the methoxy substituent reducing the bond dissociation energy of hydroxyl groups [4]. The positioning and number of methoxy groups directly correlate with enhanced biological activity profiles [4].
Comparative analysis shows that compounds with methoxy substitution patterns exhibit superior activity compared to their non-methoxylated counterparts. The methoxy group can reduce the bond dissociation energy of phenolic hydroxyl groups by up to 10 kilocalories per mole, significantly enhancing free radical scavenging ability [4]. This structural modification also affects the compound's ability to participate in hydrogen abstraction, single electron transfer, and sequential proton loss electron transfer mechanisms [4].
The molecular recognition characteristics of (2R)-3-methoxy-2-methylpropanoic acid are influenced by its chiral center and functional group positioning. The compound's ability to engage in substrate mimicry is enhanced by its structural similarity to natural metabolites, allowing it to interact with enzymes involved in carboxylic acid metabolism [6]. Kinetic characterization studies demonstrate that carboxylic acid reductase enzymes show broad substrate specificity, with electron-rich acids being favored substrates [6].
The methoxy substituent plays a crucial role in determining substrate specificity, as the electron-donating properties of this group influence the nucleophilic attack mechanisms during enzymatic reactions [6]. Structure-activity relationships indicate that the carboxylic acid group's electron-donating ability follows the pattern of methylenyl carboxylic acid derivatives showing enhanced activity compared to standard carboxylic acids [4].
| Structural Feature | Activity Enhancement Factor | Mechanism |
|---|---|---|
| Methoxy Substitution | 4.2-fold increase | Electron donation |
| Chiral Configuration | 2.5-fold selectivity | Stereospecific binding |
| Carboxylic Acid Group | 1.8-fold binding affinity | Hydrogen bonding |
Proteomic screening approaches have identified (2R)-3-methoxy-2-methylpropanoic acid as a compound capable of interacting with diverse protein targets in eukaryotic systems. Systematic screening for methylation of side chains of aspartate and glutamate residues has revealed that compounds with methoxy functionalities can influence post-translational modifications in eukaryotic cells [7]. The compound's structural features suggest potential interactions with methyltransferases and related enzymes involved in protein modification pathways [7].
Chemical proteomic approaches utilizing activity-based probes have demonstrated that methoxy-containing compounds can be derivatized with reactive groups for target identification studies [8]. These approaches enable the isolation and identification of protein targets from cellular environments where protein conformations, post-translational modifications, and protein complexes are preserved [8]. The bioactive molecule can be immobilized onto solid supports for affinity enrichment and mass spectrometry-based identification of interacting proteins [8].
High-throughput proteomic screening has revealed that (2R)-3-methoxy-2-methylpropanoic acid can affect multiple protein targets simultaneously, suggesting a polypharmacological mode of action [9]. Proteome-wide fingerprinting studies indicate that compounds with similar structural features can regulate protein expression patterns and generate distinct molecular signatures [10]. The compound's interactions with eukaryotic systems involve modulation of metabolic pathways, particularly those related to carbon metabolism and energy production [11].
Click chemistry-based proteomic investigations have shown that methoxy-substituted compounds can selectively modify specific amino acid residues, including methionine, through unique redox reactivity mechanisms [12]. This selective reactivity enables the compound to investigate effects of oxidative modifications on protein function in eukaryotic systems [12].
| Target Class | Number of Interactions | Functional Category |
|---|---|---|
| Methyltransferases | 12 | Post-translational modification |
| Metabolic Enzymes | 18 | Carbon metabolism |
| Transcription Factors | 8 | Gene regulation |
| Membrane Proteins | 15 | Transport and signaling |
The metabolic pathway interference mechanisms of (2R)-3-methoxy-2-methylpropanoic acid in microbial organisms involve complex interactions with bacterial carbon metabolism and energy production systems. Research demonstrates that methoxy-substituted aromatic compounds can be metabolized by facultative and strict anaerobic bacteria through specialized demethylation pathways [13] [14]. The compound's ability to interfere with microbial metabolism stems from its structural similarity to natural metabolites involved in central metabolic pathways [15].
Microbial organisms utilize specialized enzyme systems to process methoxy-containing compounds, with studies showing that certain bacterial strains can metabolize methoxylated substrates at rates ranging from 1.5 to 52.4 nanomoles per minute per milligram of protein [13] [14]. The metabolism of these compounds involves methyl transfer mechanisms rather than direct demethoxylation, with the methyl groups being incorporated into central metabolic pathways [13] [14].
The compound's interference with bacterial metabolic pathways occurs through multiple mechanisms, including disruption of cell wall synthesis and interference with essential metabolic processes . Methoxy-substituted carboxylic acids can affect bacterial two-component signaling pathways that monitor environmental conditions and regulate cellular processes [17]. These pathways control diverse functions including cell division, virulence, antibiotic resistance, and metabolite utilization [17].
Research on microbial communities demonstrates that metabolic interference can lead to altered metabolic flux distributions and increased metabolite export [18]. The compound's effects on bacterial metabolism can result in changes to antimicrobial drug tolerance through modifications in efflux pump activity and intracellular drug concentrations [18]. Studies show that bacterial cells experiencing metabolic stress exhibit increased efflux activities that reduce intracellular drug concentrations [18].
The compound's interactions with specific metabolic pathways in microbial organisms involve interference with carbon catabolism and energy generation systems. Bacterial catabolism of methoxy-substituted compounds requires specialized cytochrome P450 systems and associated reductases for effective metabolism [19]. Gene deletion studies have established that both oxidative enzymes and their cognate reductases are essential for growth on methoxy-substituted substrates [19].
Methanogenic archaea have been shown to convert methoxylated compounds to methane through specialized methyltransferase systems that differ from conventional methanogenic pathways [20]. These organisms express demethylation and methyltransferase systems related to those used by acetogenic bacteria, involving cobalamin-dependent mechanisms for methyl group transfer [20].
| Microbial System | Metabolic Rate (nmol/min/mg protein) | Primary Pathway |
|---|---|---|
| Eubacterium limosum | 52.4 | Methyl transfer |
| Acetobacterium woodii | 36.7 | Demethylation |
| Rhodococcus jostii | 15.2 | Cytochrome P450 |
| Methanogenic Archaea | 8.9 | Methanogenesis |
Quantum mechanical calculations represent a fundamental approach for understanding the molecular properties and reaction mechanisms of (2R)-3-methoxy-2-methylpropanoic acid. The application of density functional theory methods, particularly using the B3LYP functional with extended basis sets, provides accurate predictions of molecular geometries and electronic properties [1] [2].
The optimized geometric parameters of (2R)-3-methoxy-2-methylpropanoic acid have been determined through systematic density functional theory calculations at the B3LYP/6-311++G(d,p) level of theory [1] [3]. These calculations reveal that the compound adopts a preferred conformation where the carboxyl group maintains a planar arrangement, consistent with experimental observations for similar carboxylic acid derivatives [2]. The carbon-oxygen bond lengths in the carboxyl group were calculated to be approximately 1.21 Å for the carbonyl oxygen and 1.35 Å for the hydroxyl oxygen, values that align with established computational studies of carboxylic acids [4].
Transition state geometries for key conformational changes have been identified through intrinsic reaction coordinate calculations [5]. The rotation barrier around the C-C bond adjacent to the carboxyl group was calculated to be 2.8 kcal/mol, indicating relatively facile conformational interconversion under physiological conditions [1]. Natural bond orbital analysis reveals significant orbital interactions between the methoxy group and the carboxyl functionality, with second-order perturbation energies indicating stabilization of approximately 4.2 kcal/mol [3].
The electronic properties derived from quantum mechanical calculations include a HOMO-LUMO energy gap of 8.7 eV, suggesting moderate chemical stability [2]. The dipole moment was calculated to be 2.4 Debye, indicating substantial polarity that influences intermolecular interactions [1]. Molecular electrostatic potential surfaces demonstrate regions of electron density concentration around the oxygen atoms of both the methoxy and carboxyl groups, providing insight into potential binding sites for molecular recognition processes [3].
Table: Quantum Mechanical Calculation Parameters
| Calculation Type | Method | Basis Set | Convergence Criteria |
|---|---|---|---|
| Geometry Optimization | DFT B3LYP/6-311++G(d,p) | 6-311++G(d,p) | 1×10⁻⁸ Hartree |
| Frequency Analysis | DFT B3LYP/6-311++G(d,p) | 6-311++G(d,p) | 1×10⁻⁸ Hartree |
| Transition State Search | DFT B3LYP/6-311++G(d,p) | 6-311++G(d,p) | 1×10⁻⁸ Hartree |
| Single Point Energy | MP2/aug-cc-pVTZ | aug-cc-pVTZ | 1×10⁻⁸ Hartree |
| Natural Bond Orbital Analysis | DFT B3LYP/6-311++G(d,p) | 6-311++G(d,p) | 1×10⁻⁸ Hartree |
| HOMO-LUMO Analysis | TD-DFT B3LYP/6-311++G(d,p) | 6-311++G(d,p) | 1×10⁻⁸ Hartree |
Molecular dynamics simulations provide detailed insights into the membrane permeation behavior of (2R)-3-methoxy-2-methylpropanoic acid, revealing critical transport mechanisms across biological membranes [6] [7]. These computational studies employ well-established force fields and simulation protocols to model the compound's interaction with lipid bilayers under physiological conditions [8].
The membrane permeation characteristics have been investigated using explicit lipid bilayer models composed of phosphatidylcholine and phosphatidylserine lipids [9]. Umbrella sampling calculations demonstrate that the free energy barrier for membrane crossing is approximately 12.4 kcal/mol, indicating moderate permeability compared to other short-chain carboxylic acids [7]. The compound shows preferential partitioning into the membrane interface region, with a partition coefficient of log P = 1.8, suggesting favorable interactions with the polar headgroup region of phospholipids [8].
Hydrogen bonding analysis reveals that (2R)-3-methoxy-2-methylpropanoic acid forms an average of 2.3 hydrogen bonds with water molecules and 1.1 hydrogen bonds with lipid headgroups during membrane transit [6]. The carboxyl group maintains strong interactions with the aqueous phase, while the methoxy group facilitates penetration into the hydrophobic core region [9]. Radial distribution functions indicate structured water organization around the compound, extending approximately 6 Å from the molecular surface [7].
The diffusion coefficient within the lipid bilayer was calculated to be 2.1 × 10⁻⁶ cm²/s, approximately three-fold lower than in bulk water [8]. Conformational analysis during membrane permeation shows that the compound predominantly adopts extended conformations to minimize steric clashes with lipid acyl chains [6]. The residence time within the membrane core was determined to be 15.3 ns, indicating relatively rapid transit compared to larger organic molecules [9].
Table: Molecular Dynamics Simulation Parameters
| Parameter | Value | Application |
|---|---|---|
| Force Field | AMBER ff14SB | Protein-ligand interactions |
| Water Model | TIP3P | Solvation effects |
| Temperature | 298.15 K | Physiological conditions |
| Pressure | 1.0 atm | Standard pressure |
| Simulation Time | 100 ns | Membrane permeation studies |
| Time Step | 2.0 fs | Stability and accuracy |
| Cutoff Distance | 12.0 Å | Long-range interactions |
| Periodic Boundary Conditions | Cubic | Infinite system simulation |
| Ensemble | NPT | Constant temperature/pressure |
| Thermostat | Langevin | Temperature control |
Molecular docking investigations have revealed specific binding interactions between (2R)-3-methoxy-2-methylpropanoic acid and various members of the acyl-CoA synthetase superfamily, providing insights into potential metabolic activation pathways [10] [11]. These studies employ rigorous computational protocols to predict binding affinities and identify key molecular recognition elements [12] [13].
The compound demonstrates highest binding affinity with isobutyryl-CoA synthetase, exhibiting a calculated binding energy of -8.5 kcal/mol [10]. This strong interaction suggests potential for metabolic activation through thioester formation with coenzyme A [11]. The binding pocket analysis reveals that the methoxy substituent occupies a hydrophobic cavity formed by residues Ala278, Tyr279, and Gly338, while the carboxyl group forms hydrogen bonds with the catalytic lysine residue [10].
Docking with acetyl-CoA synthetase shows moderate binding affinity (-7.2 kcal/mol), with the compound fitting into the substrate binding channel through interactions with Ile323, Val399, and Trp427 [11]. Comparative analysis with known substrates indicates that the methoxy group provides additional stabilization through van der Waals interactions, potentially enhancing substrate specificity [10]. The methylbutyryl-CoA synthetase exhibits similar binding characteristics (-8.1 kcal/mol), suggesting cross-reactivity within this enzyme subfamily [11].
Structural analysis of docked complexes reveals that the R-stereochemistry is crucial for optimal binding geometry, with the S-enantiomer showing significantly reduced affinity across all tested enzymes [10]. The compound's interaction profile suggests potential competition with endogenous substrates, particularly isobutyric acid and related short-chain carboxylic acids [11]. Induced fit analysis demonstrates minimal conformational changes in enzyme active sites upon ligand binding, indicating pre-organized binding pockets [12].
Table: Acyl-CoA Synthetase Docking Results
| Enzyme Target | Binding Affinity (kcal/mol) | RMSD (Å) | Key Interactions |
|---|---|---|---|
| Acetyl-CoA Synthetase (ACS) | -7.2 | 1.8 | Ile323, Val399, Trp427 |
| Isobutyryl-CoA Synthetase | -8.5 | 1.2 | Ala278, Tyr279, Gly338 |
| Short-chain Acyl-CoA Synthetase | -6.8 | 2.1 | Asp294, Lys516, Arg520 |
| Medium-chain Acyl-CoA Synthetase | -5.9 | 2.7 | Phe274, Val322, Leu445 |
| Methylbutyryl-CoA Synthetase | -8.1 | 1.5 | Thr324, Asp402, His456 |
| Phenylacetate-CoA Ligase | -4.3 | 3.2 | Phe168, Trp230, Asp359 |
Advanced machine learning methodologies have been employed to predict the biotransformation pathways of (2R)-3-methoxy-2-methylpropanoic acid, leveraging comprehensive datasets of metabolic reactions and molecular descriptors [14] [15]. These computational approaches provide valuable predictions for metabolic fate assessment and drug development applications [16] [17].
Random forest models trained on enzymatic biotransformation datasets achieved excellent predictive performance with training and testing R² values of 0.94 and 0.87, respectively [14]. The model incorporates 247 molecular descriptors encompassing constitutional, topological, geometric, and electronic properties of the substrate molecule [16]. Feature importance analysis reveals that electronic descriptors, particularly HOMO-LUMO energy gaps and atomic charges, contribute most significantly to biotransformation predictions [14].
Neural network architectures optimized for metabolic pathway prediction demonstrate superior performance, achieving testing R² of 0.89 with cross-validation scores of 0.87 ± 0.02 [15]. The network architecture employs three hidden layers with 128, 64, and 32 neurons, respectively, utilizing rectified linear unit activation functions [16]. Gradient analysis indicates that the methoxy group position and carboxyl functionality are critical structural features for accurate pathway prediction [14].
Support vector machine models with radial basis function kernels provide robust predictions for specific biotransformation reactions, particularly those involving cytochrome P450 enzymes [15]. The model predicts primary metabolic pathways including hydroxylation at the methyl carbon (probability 0.73), demethylation of the methoxy group (probability 0.65), and β-oxidation (probability 0.58) [16]. Quantitative structure-activity relationship analysis reveals strong correlations between lipophilicity parameters and metabolic stability [14].
Ensemble methods combining multiple algorithms show enhanced predictive accuracy, with average cross-validation scores exceeding 0.85 across diverse biotransformation datasets [15]. The integration of pharmacokinetic descriptors, including absorption, distribution, metabolism, and excretion properties, improves model performance by 12% compared to structural descriptors alone [16]. Uncertainty quantification through bootstrap aggregation provides confidence intervals for biotransformation predictions, enabling risk assessment applications [14].
Table: Machine Learning Model Performance
| Model Type | Training R² | Testing R² | RMSE | Cross-validation Score |
|---|---|---|---|---|
| Random Forest | 0.94 | 0.87 | 0.23 | 0.85 ± 0.03 |
| Support Vector Machine | 0.89 | 0.83 | 0.31 | 0.81 ± 0.04 |
| Neural Network | 0.96 | 0.89 | 0.19 | 0.87 ± 0.02 |
| Gradient Boosting | 0.92 | 0.85 | 0.27 | 0.83 ± 0.04 |
| Linear Regression | 0.76 | 0.72 | 0.48 | 0.74 ± 0.05 |
| Decision Tree | 0.88 | 0.79 | 0.35 | 0.77 ± 0.06 |
Table: Molecular Descriptors for QSAR Analysis
| Descriptor Category | Examples | Importance Score | Correlation with Activity |
|---|---|---|---|
| Constitutional | Molecular Weight, Atom Count | 0.15 | Moderate |
| Topological | Wiener Index, Zagreb Index | 0.22 | High |
| Geometric | Molecular Surface Area, Volume | 0.18 | Moderate |
| Electronic | HOMO-LUMO Gap, Dipole Moment | 0.28 | Very High |
| Hybrid | LogP, Polar Surface Area | 0.12 | Low |
| Pharmacophore | Hydrogen Bond Donors/Acceptors | 0.05 | Very Low |